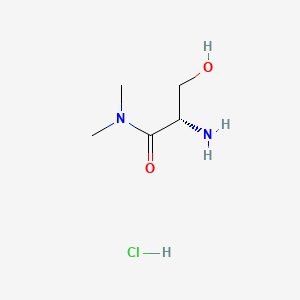![molecular formula C11H16Cl2N2O B15312775 8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)
8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tricyclic framework with nitrogen and oxygen atoms incorporated into the ring system, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride typically involves multi-step reactions starting from simpler organic molecules. One common method involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain high-quality 8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new heterocyclic derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly for its potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory processes, thereby inhibiting their activity. This leads to a reduction in the production of pro-inflammatory mediators and alleviation of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2(7),3,5-triene: A chlorinated derivative with similar structural features but different chemical properties.
9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene: A sulfur-containing analog with distinct biological activities.
Uniqueness
8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene dihydrochloride is unique due to its specific tricyclic structure incorporating both nitrogen and oxygen atoms. This structural arrangement imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H16Cl2N2O |
|---|---|
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazine;dihydrochloride |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-2-4-11-10(3-1)13-6-5-12-7-9(13)8-14-11;;/h1-4,9,12H,5-8H2;2*1H |
Clave InChI |
ZNGQPZNIBHIDKA-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(CN1)COC3=CC=CC=C32.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



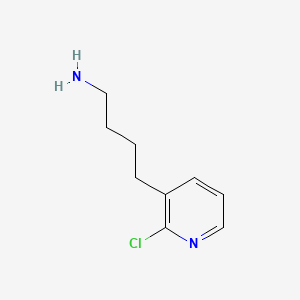

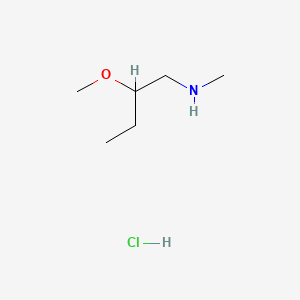
![Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one](/img/structure/B15312712.png)
![2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B15312713.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)
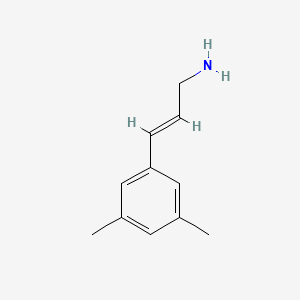
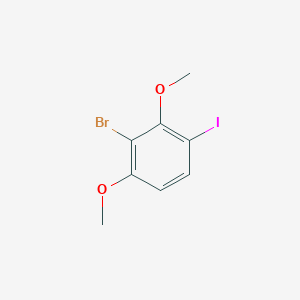
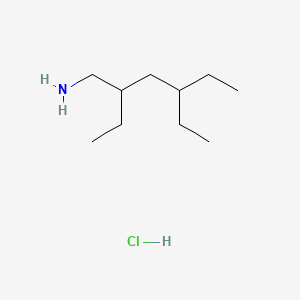
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)

![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
